molecular formula C16H20N4O2S B5086026 N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide

N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B5086026
M. Wt: 332.4 g/mol
InChI Key: NWKRKPDKHHDILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound that features a pyridazinone core, a pyrrolidine ring, and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the pyrrolidine ring: This step may involve the reaction of the pyridazinone intermediate with a suitable pyrrolidine derivative.

    Attachment of the thiophene moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using thiophene boronic acid or thiophene halides.

    N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridazinone and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones.

Scientific Research Applications

N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with a pyridazinone core, often studied for their anti-inflammatory and anticancer properties.

    Pyrrolidine Derivatives: Known for their use in pharmaceuticals, particularly as enzyme inhibitors.

    Thiophene Derivatives: Widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its combination of these three moieties, potentially offering a distinct profile of biological activity and chemical reactivity compared to other compounds.

Properties

IUPAC Name

N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-18(10-13-4-7-23-12-13)16(22)11-20-15(21)8-14(9-17-20)19-5-2-3-6-19/h4,7-9,12H,2-3,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKRKPDKHHDILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)CN2C(=O)C=C(C=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.